molecular formula C14H21NO B310444 N-(1,3-dimethylbutyl)-3-methylbenzamide

N-(1,3-dimethylbutyl)-3-methylbenzamide

Cat. No.: B310444
M. Wt: 219.32 g/mol
InChI Key: QSDZKHUCGHNRTE-UHFFFAOYSA-N
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Description

N-(1,3-Dimethylbutyl)-3-methylbenzamide is an amide derivative characterized by a 3-methylbenzoyl group linked to a 1,3-dimethylbutylamine moiety. Notably, the closest analogs in the evidence include N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (–4) and N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) (), which share functional group similarities but differ in substituents and applications.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-methyl-N-(4-methylpentan-2-yl)benzamide

InChI

InChI=1S/C14H21NO/c1-10(2)8-12(4)15-14(16)13-7-5-6-11(3)9-13/h5-7,9-10,12H,8H2,1-4H3,(H,15,16)

InChI Key

QSDZKHUCGHNRTE-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC(C)CC(C)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C)CC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This compound (–4) features a hydroxyl group and a 1,1-dimethylethyl group instead of the 1,3-dimethylbutyl chain in the target compound. Key comparisons include:

Structural and Spectral Data
  • Melting Point : 81–83°C .
  • Spectroscopy :
    • ¹H NMR : δ 7.52 (s, 1H), 2.37 (s, 3H, CH₃), 1.39 (s, 6H, C(CH₃)₂) .
    • ¹³C NMR : δ 168.8 (C=O), 138.6 (aromatic C), 70.8 (C-OH) .

N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD)

Key contrasts include:

Function and Toxicity
  • Role : Widely used as an antioxidant and antiozonant in rubber industries .
  • Environmental Impact: Metabolizes into 6PPD-quinone, a toxic byproduct linked to aquatic toxicity (e.g., coho salmon mortality) and terrestrial organism risks .
Structural Differences
  • Contains a phenylenediamine backbone instead of a benzamide, leading to distinct reactivity and environmental persistence.

N-(1,3-Diazidopropyl)-3-methylbenzamide

Mentioned in , this analog replaces the 1,3-dimethylbutyl group with a diazidopropyl chain. Its ¹³C NMR data (δ 101 MHz, CDCl₃) suggests similar aromatic and carbonyl features but distinct side-chain reactivity due to azide groups.

Data Table: Comparative Analysis of Analogous Compounds

Compound Substituent Melting Point (°C) Synthesis Yield Key Application/Property
N-(1,3-Dimethylbutyl)-3-methylbenzamide 1,3-Dimethylbutyl N/A* N/A* Hypothetical: Catalysis, Polymers
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl 81–83 62% Metal-catalyzed C–H activation
6PPD 1,3-Dimethylbutyl N/A Industrial scale Rubber antioxidant
N-(1,3-Diazidopropyl)-3-methylbenzamide 1,3-Diazidopropyl N/A N/A Energetic materials (speculative)

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